Vimseltinib: A Technical Overview of its Colony-Stimulating Factor 1 Receptor (CSF1R) Selectivity Profile
Vimseltinib: A Technical Overview of its Colony-Stimulating Factor 1 Receptor (CSF1R) Selectivity Profile
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical guide on the selectivity profile of vimseltinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). It includes quantitative data on its kinase inhibition, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction and Mechanism of Action
Vimseltinib (formerly DCC-3014) is an orally bioavailable, small-molecule inhibitor designed to potently and selectively target the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, monocytes, and osteoclasts.[3][4] Aberrant CSF1R signaling is implicated in various diseases, notably in tenosynovial giant cell tumor (TGCT), where the overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells that form the bulk of the tumor.[5][6]
Vimseltinib functions as a "switch-control" inhibitor. It binds selectively to the switch pocket region of the CSF1R kinase domain, stabilizing it in an inactive conformation.[3][7] This unique mechanism prevents the conformational changes required for kinase activation, thereby blocking autophosphorylation and subsequent downstream signaling cascades initiated by the binding of its ligands, CSF-1 and Interleukin-34 (IL-34).[1][3] This targeted action leads to the depletion of tumor-associated macrophages (TAMs) and other CSF1R-dependent cells.[5]
A key characteristic of vimseltinib is its high selectivity for CSF1R, which distinguishes it from other CSF1R inhibitors like pexidartinib.[6][8] This enhanced selectivity is designed to minimize off-target effects, potentially leading to a more favorable safety profile.[3][6]
Quantitative Selectivity and Potency
Vimseltinib's high selectivity is demonstrated by its potent inhibition of CSF1R with significantly lower activity against other kinases, including closely related type III receptor tyrosine kinases.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) of vimseltinib against CSF1R and other homologous kinases.
| Kinase Target | Vimseltinib IC50 (nM) | Reference |
| CSF1R | 3.7 | [9] |
| KIT | 476 | [9] |
| PDGFRA | 436 | [9] |
| PDGFRB | 2,300 | [9] |
| FLT3 | >3,300 | [9] |
Table 2: Kinome Selectivity Profile
This table outlines the broader selectivity of vimseltinib across the human kinome.
| Selectivity Metric | Value | Reference |
| Selectivity vs. nearest off-target kinase | >500-fold | [3] |
| Selectivity vs. FLT3, KIT, PDGFRA, PDGFRB | >500-fold | [2][10] |
| Selectivity vs. all kinases in panel | >100-fold | [2][10] |
| Selectivity vs. number of kinases in ~300 panel | >1,000-fold against 294 kinases | [2][5][10] |
Table 3: Cellular Activity and Binding Kinetics
This table presents data on vimseltinib's activity in cellular contexts and its binding kinetics to CSF1R.
| Parameter | Value | Cell/Assay Type | Reference |
| Cellular IC50 | |||
| M-NFS-60 Cell Proliferation | 18 nM | Murine leukemia cells | [9] |
| CSF1R Autophosphorylation | 27 nM | THP-1 human monocytic cells | [9] |
| Osteoclast Differentiation | 9.3 nM | CSF1/RANKL-induced | [9] |
| Binding Kinetics | |||
| Dissociation Constant (Kd) | 2.3 nM | Rapid Dilution Assay | [2][10] |
| Off-rate (k-off) | 0.0041 / minute | Rapid Dilution Assay | [2][10] |
| Half-life of Inhibition (t½) | 170 minutes | Rapid Dilution Assay | [2][10] |
Experimental Protocols
The following sections describe the methodologies used to determine the selectivity and potency of vimseltinib.
Kinase Selectivity Profiling
Objective: To determine the selectivity of vimseltinib across a broad range of human kinases.
Methodology:
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Primary Screen: Vimseltinib is initially screened against a large panel of approximately 300 purified human kinases. The assays are typically run at a fixed ATP concentration, often at or near the Michaelis constant (Km) for ATP (e.g., 10 µmol/L), to ensure sensitivity.[2][10]
-
Assay Principle: The kinase activity is measured using various methods, such as radiolabeling (e.g., ³³P-ATP incorporation into a substrate) or fluorescence-based assays (e.g., Z'-LYTE™). The percentage of kinase inhibition by vimseltinib at a given concentration is calculated relative to a control (DMSO vehicle).
-
Secondary Screen: Kinases that show significant inhibition (e.g., >50% at a high concentration or within a 1,000-fold IC50 of CSF1R) are selected for further characterization.[2][10]
-
IC50 Determination: For the selected "hit" kinases, full dose-response curves are generated by testing a range of vimseltinib concentrations. These assays are often repeated under more physiologically relevant conditions, such as at cellular ATP concentrations (1–4 mmol/L), to better predict cellular potency.[2][10]
-
Data Analysis: The dose-response data are fitted to a sigmoidal curve using non-linear regression to calculate the IC50 value for each kinase. The selectivity is then determined by comparing the IC50 for CSF1R to the IC50 values for other kinases.
Cellular CSF1R Autophosphorylation Assay
Objective: To measure the ability of vimseltinib to inhibit CSF1-induced CSF1R activation in a cellular context.
Methodology:
-
Cell Culture: A human monocytic cell line endogenously expressing CSF1R, such as THP-1, is used.[9] Cells are cultured in appropriate media and serum-starved for several hours to reduce basal receptor phosphorylation.
-
Compound Treatment: The starved cells are pre-incubated with various concentrations of vimseltinib or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: The cells are then stimulated with a recombinant human CSF-1 ligand for a short period (e.g., 5-15 minutes) to induce CSF1R dimerization and autophosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, cells are immediately lysed in a buffer containing phosphatase and protease inhibitors. The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Phospho-CSF1R Detection: The level of phosphorylated CSF1R (p-CSF1R) is quantified using an immunoassay, such as a sandwich ELISA or Western blot. For ELISA, specific antibodies are used to capture total CSF1R and detect the phosphorylated form.
-
Data Analysis: The p-CSF1R signal is normalized to the total CSF1R or total protein content. The percentage of inhibition is calculated for each vimseltinib concentration relative to the stimulated vehicle control. An IC50 value is then determined by fitting the data to a dose-response curve.
Residence Time Determination (Rapid Dilution Assay)
Objective: To determine the dissociation kinetics (off-rate) of vimseltinib from its target, CSF1R.
Methodology:
-
Complex Formation: Purified CSF1R kinase is incubated with a high concentration of vimseltinib for a sufficient time to allow the formation of the enzyme-inhibitor (EI) complex to reach equilibrium.
-
Rapid Dilution: The pre-formed EI complex is then rapidly diluted (e.g., 100-fold or more) into a reaction mixture containing the kinase substrate and ATP. This dilution significantly reduces the concentration of free vimseltinib, effectively preventing re-binding to the enzyme once it dissociates.
-
Activity Measurement: The recovery of kinase activity is measured over time. As vimseltinib dissociates from the enzyme, the kinase becomes active and phosphorylates its substrate. The rate of product formation is monitored continuously.
-
Data Analysis: The data, representing kinase activity versus time, are fitted to a first-order exponential equation to determine the dissociation rate constant (k-off). The residence time (or half-life of the EI complex) is calculated as ln(2)/k-off.[2][10]
Visualizations
CSF1R Signaling Pathway
The following diagram illustrates the canonical CSF1R signaling pathway, which is inhibited by vimseltinib.
Caption: Simplified CSF1R signaling pathway inhibited by vimseltinib.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: General workflow for determining kinase inhibitor selectivity.
References
- 1. Vimseltinib | C23H25N7O2 | CID 86267612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 6. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
